molecular formula C15H18N2O2S2 B4549125 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide

2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide

Cat. No.: B4549125
M. Wt: 322.5 g/mol
InChI Key: JQGAGWIHWMHDIJ-UHFFFAOYSA-N
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Description

2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.08097017 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Versatile Synthons for Heterocyclic Compounds : Thiophene derivatives, such as 3-amino-4-cyano-2-thiophenecarboxamides, serve as versatile synthons for the preparation of various heterocyclic compounds like thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives. These processes highlight the utility of thiophene derivatives in synthesizing biologically relevant heterocycles with potential pharmaceutical applications (El-Meligie et al., 2020).
  • Functionalization of Thiophene Cores : The functionalization of the thieno[2,3-d]pyrimidinedione core, found in a range of pharmaceutically active compounds, underscores the potential for generating novel compounds with enhanced bioavailability and pharmacological properties. This approach involves late-stage access to highly substituted 5-carboxamide-6-aryl scaffolds, suggesting strategies for the functional diversification of thiophene derivatives (O'Rourke et al., 2018).

Potential Pharmacological Activities

  • Inhibition of Human Leukocyte Elastase (HLE) : Certain 2-(diethylamino)thieno[3,2-d]1,3ŏxazin-4-ones, derived from thiophene synthesis, have been evaluated for their inhibitory activity toward HLE, suggesting potential therapeutic applications in conditions mediated by elastase activity. The compounds demonstrated significant potency, with one compound exhibiting a K(i) value of 5.8 nM, indicating strong inhibitory effects on HLE (Gütschow et al., 1999).
  • Antiproliferative Activity Against Cancer Cell Lines : The study of 2-amino-3-carboxamido-thieno[2,3-b]pyridines and their derivatives revealed excellent anti-proliferative activity against human cancer cell lines, including triple-negative breast cancer cell lines. This research indicates the potential of thiophene derivatives in cancer therapy, with modifications to the core structure leading to compounds with potent biological activity (Haverkate et al., 2021).

Properties

IUPAC Name

2-[(5-ethylthiophene-3-carbonyl)amino]-5-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-5-11-7-12(13(16)18)15(21-11)17-14(19)9-6-10(4-2)20-8-9/h6-8H,3-5H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGAGWIHWMHDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2)CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.